molecular formula C8H5NOS B025717 6-Benzothiazolecarboxaldehyde CAS No. 19989-67-4

6-Benzothiazolecarboxaldehyde

Cat. No. B025717
CAS RN: 19989-67-4
M. Wt: 163.2 g/mol
InChI Key: AVSFPLJXSHRMHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Benzothiazolecarboxaldehyde and its derivatives involves multiple strategies, including the preparation of novel push-pull benzothiazole derivatives with reverse polarity, highlighting the compound's utility in non-linear optic applications. The synthesis process often employs sonochemical reductive methylation, a method that underscores the compound's versatility in forming complex structures with significant optical properties (Hrobárik et al., 2004).

Molecular Structure Analysis

The molecular and crystal structure of benzothiazole derivatives, including those derived from 6-Benzothiazolecarboxaldehyde, has been extensively studied. X-ray crystallographic analyses have provided insights into the planarity and tautomeric stability of these compounds, revealing significant structural features such as azo–hydrazone tautomerism and the influence of substituents on molecular conformation (Pavlović et al., 2009).

Chemical Reactions and Properties

Benzothiazole derivatives exhibit a range of chemical reactions, underpinning their application in creating dyes and optical materials. The chemical reactivity, including the formation of azo dyes and the impact of substituents on tautomeric stability, is crucial for designing compounds with desired properties. The synthesis of benzothiazole-triazole derivatives and their inhibitory activity further demonstrate the compound's potential in biochemical applications (Gong et al., 2017).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as thermal stability and solubility, are essential for their application in materials science. The synthesis of derivatives with various substituents has led to materials with significant optical properties and potential application in flexible electronics (Pati et al., 2013).

Chemical Properties Analysis

The chemical properties of benzothiazole derivatives, including their photophysical and electrochemical characteristics, are pivotal for their use in organic electronics and photovoltaic applications. Studies have shown that substituents can markedly influence the electronic structure and, consequently, the optical and electronic properties of these compounds, making them suitable for a wide range of applications (Misra et al., 2013).

Scientific Research Applications

Nonlinear Optical Applications

6-Benzothiazolecarboxaldehyde derivatives exhibit significant potential in nonlinear optical applications. The synthesis of novel push-pull benzothiazole derivatives with reverse polarity indicates promising non-linear optical properties. These compounds, substituted at the 2-position with strong electron-acceptor groups and at the 6-position with strong electron-donor groups, demonstrate expected nonlinear optical properties, studied using the EFISH method (Hrobárik et al., 2004). Moreover, a series of nonlinear optical chromophores containing a substituted benzothiazole ring were synthesized, characterized, and evaluated for their solvatochromic behavior and nonlinearity, indicating their potential for device applications due to a good balance of nonlinearity and thermal stability (Costa et al., 2006).

Synthesis and Catalytic Applications

Benzothiazoles have played a significant role in biochemistry and medicinal chemistry, showcasing high pharmaceutical and biological activity. Advances in the synthesis of benzothiazole compounds related to green chemistry involve using environmentally friendly methods, highlighting the anticipation of future development trends and prospects in this domain (Gao et al., 2020). Furthermore, the synthesis of benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments indicates their application in corrosion prevention. These derivatives exhibit higher inhibition efficiencies against steel corrosion and can be adsorbed onto surfaces through both physical and chemical means (Hu et al., 2016).

properties

IUPAC Name

1,3-benzothiazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS/c10-4-6-1-2-7-8(3-6)11-5-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSFPLJXSHRMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568033
Record name 1,3-Benzothiazole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzothiazolecarboxaldehyde

CAS RN

19989-67-4
Record name 6-Benzothiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19989-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzothiazole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzothiazole-6-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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